molecular formula C16H18ClNO4 B191764 Lycorine hydrochloride CAS No. 2188-68-3

Lycorine hydrochloride

Cat. No.: B191764
CAS No.: 2188-68-3
M. Wt: 323.77 g/mol
InChI Key: VUVNTYCHKZBOMV-NVJKKXITSA-N
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Description

Lycorine chloride is a natural alkaloid derived from the plant Lycoris radiata, commonly known as the red spider lily. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. Lycorine chloride is characterized by its pyrrolophenanthridine nucleus, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lycorine chloride involves several steps, starting from the extraction of lycorine from the bulbs of Lycoris radiata. The process typically includes:

Industrial Production Methods

Industrial production of lycorine chloride often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and large-scale extraction methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lycorine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various lycorine derivatives, which have been studied for their enhanced biological activities .

Scientific Research Applications

Lycorine chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lycorine chloride is unique due to its specific biological activities and its ability to interact with multiple molecular targets. Its diverse pharmacological effects make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(1S,17S,18S,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4.ClH/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H/t11-,14-,15+,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVNTYCHKZBOMV-NVJKKXITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=C[C@@H]([C@H]5O)O)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944478
Record name 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2188-68-3
Record name 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol, 2,4,5,7,12b,12c-hexahydro-, hydrochloride (1:1), (1S,2S,12bS,12cS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2188-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycorine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002188683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lycorine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LYCORINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58F70VH0HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of Lycorine hydrochloride and how does it affect them?

A: this compound has been shown to interact with multiple cellular targets, contributing to its diverse effects. One prominent target is p21Cip1/WAF1, a protein involved in cell cycle regulation. LH was found to downregulate p21Cip1/WAF1 by accelerating its ubiquitination, leading to the suppression of melanoma cell proliferation and metastasis []. Additionally, LH has been shown to promote the transcription of SIRT1 and SIRT6, genes involved in longevity and DNA repair, leading to enhanced DNA double-strand break repair and genome stabilization [].

Q2: How does this compound influence cellular processes like apoptosis and autophagy?

A: Research indicates that LH induces apoptosis in cancer cells through multiple pathways. In human colorectal cancer cells (HCT116), LH induced apoptosis via the mitochondrial pathway by increasing Bax and Caspase-3 protein expression while decreasing Bcl-2 expression []. Simultaneously, LH was found to induce autophagy in these cells through the AMPK/mTOR pathway by upregulating Beclin-1 and the LC3B-II/LC3B-I ratio. Interestingly, inhibiting autophagy potentiated LH-induced apoptosis []. These findings suggest a complex interplay between apoptosis and autophagy in LH-mediated cytotoxicity.

Q3: What are the effects of this compound on angiogenesis and vasculogenic mimicry in tumors?

A: LH has demonstrated significant anti-angiogenic and anti-vasculogenic properties. Studies using the metastatic melanoma cell line C8161 revealed that LH effectively suppressed the formation of capillary-like tubes in vitro and tumor blood vessels in vivo []. Mechanistically, LH was found to hinder the expression of VE-cadherin, a crucial protein for angiogenesis and vasculogenic mimicry, by reducing its gene promoter activity [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H17NO4 • HCl, and its molecular weight is 323.77 g/mol.

Q5: Is there information available regarding the spectroscopic data or material compatibility of this compound?

A5: While the provided research articles primarily focus on the biological activities of this compound, they do not provide detailed spectroscopic data or information regarding its material compatibility. Further investigation is necessary to explore these aspects.

Q6: What is known about the thermal stability of this compound?

A: Research utilizing thermogravimetry and differential thermogravimetry techniques revealed that this compound undergoes thermal decomposition in a nitrogen atmosphere []. The decomposition process involved the loss of water, hydrogen chloride, carbon dioxide, ammonia, and methane molecules at specific temperature ranges []. Notably, the shelf life of lycorine at room temperature was estimated to be approximately 3 years based on the kinetic parameters of its thermal decomposition [].

Q7: How does the structure of this compound relate to its activity? Are there any known structure-activity relationship studies?

A7: While the provided research does not delve deeply into structure-activity relationship (SAR) studies, it does highlight the importance of specific structural features for LH activity. For instance, the presence of a hydrochloride salt is crucial for its solubility and bioavailability. Further research exploring modifications to the core structure of lycorine and their impact on activity, potency, and selectivity would be valuable.

Q8: Is there information available on the safety regulations and pharmacokinetic properties of this compound?

A8: While the provided research articles touch upon the low toxicity of LH in vitro, comprehensive data on SHE (Safety, Health, and Environment) regulations, as well as detailed pharmacokinetic and pharmacodynamic profiles, are limited. Further investigation is needed to establish a complete safety profile and understand the absorption, distribution, metabolism, and excretion of LH in vivo.

Q9: What in vitro and in vivo models have been used to evaluate the efficacy of this compound?

A: A variety of in vitro and in vivo models have been employed to assess the efficacy of LH. In vitro studies utilized human cancer cell lines, including colorectal cancer (HCT116) [], melanoma (A375 and MV3) [], and oral squamous cell carcinoma (HSC-3) [] cells. These studies employed techniques such as MTT assays, colony formation assays, flow cytometry, and Western blotting to evaluate LH's impact on cell viability, proliferation, apoptosis, and key signaling pathways. In vivo studies utilized mouse models, including a xenograft model of renal cell carcinoma [] and a melanoma model []. These models allowed for the assessment of LH's effects on tumor growth, metastasis, and immune responses.

Q10: Is there evidence of resistance development to this compound?

A10: The provided research does not offer information regarding resistance mechanisms to LH. Further investigation is needed to determine if resistance develops with prolonged LH exposure and to explore potential cross-resistance with other compounds.

Q11: What is known about the toxicity and safety profile of this compound?

A: Although several studies mention the low toxicity of LH in vitro [, , ], and one study reported an LD50 of 26.42 gm crude drug/kg for oral administration in mice [], comprehensive toxicology data are limited. Further investigation is crucial to fully elucidate the safety profile of LH, including potential long-term effects.

Q12: Have any drug delivery strategies been explored to improve the targeting and delivery of this compound?

A: One promising drug delivery strategy explored for LH involves the use of magnetic propelled hydrogel microrobots []. These microrobots were successfully loaded with LH and demonstrated the ability to deliver the drug to colorectal cancer cells in a targeted manner []. This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing LH's therapeutic efficacy.

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